molecular formula C4H6N2O4S B14386366 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid CAS No. 88599-06-8

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid

Cat. No.: B14386366
CAS No.: 88599-06-8
M. Wt: 178.17 g/mol
InChI Key: QSZXTTMUIWBYJO-UHFFFAOYSA-N
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Description

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid is a heterocyclic compound that belongs to the pyrazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst . This method is efficient and avoids the use of hazardous solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-sulfonic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonic acid group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

88599-06-8

Molecular Formula

C4H6N2O4S

Molecular Weight

178.17 g/mol

IUPAC Name

3-methyl-5-oxo-1,4-dihydropyrazole-4-sulfonic acid

InChI

InChI=1S/C4H6N2O4S/c1-2-3(11(8,9)10)4(7)6-5-2/h3H,1H3,(H,6,7)(H,8,9,10)

InChI Key

QSZXTTMUIWBYJO-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1S(=O)(=O)O

Origin of Product

United States

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